Trimethyl phosphate
Overview
Description
Trimethyl phosphate is an organophosphorus compound with the chemical formula (CH₃O)₃PO. It is a colorless, nonvolatile liquid that serves as the trimethyl ester of phosphoric acid. This compound is known for its specialized uses in various chemical processes and industries .
Mechanism of Action
Target of Action
Trimethyl phosphate is an organophosphorus compound that primarily targets enzymes that catalyze the hydrolysis of phosphorylated compounds . It is a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds .
Mode of Action
This compound acts as a methylating agent, interacting with its targets to induce methylation . This process involves the transfer of a methyl group from this compound to the target molecule, altering its structure and function .
Biochemical Pathways
It is known that the compound plays a role in the methylation of anilines and related heterocyclic compounds . This suggests that it may influence pathways involving these compounds.
Pharmacokinetics
It is known that this compound is a nonvolatile liquid , suggesting that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the methylation of target molecules, which can alter their structure and function . This can have various effects at the molecular and cellular levels, depending on the specific targets and the context in which the interaction occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to hydrolyze when it comes into contact with water . This suggests that its activity could be affected by the presence of water or moisture in the environment. Furthermore, this compound is a nonvolatile liquid , which means its volatility could be influenced by temperature and pressure conditions.
Biochemical Analysis
Biochemical Properties
Trimethyl phosphate is a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds It plays a role in biochemical reactions, particularly in the methylation process
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methylating agent . Quantum chemical calculations performed for the unimolecular decomposition of this compound revealed that isomerization channels via hydrogen and methyl transfer are the lowest-energy primary steps of this compound decomposition followed by CH3OH/CH3/CH2O or dimethyl ether (DME) production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl phosphate is typically synthesized by treating phosphorus oxychloride with methanol in the presence of an amine base. The reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{CH}_3\text{OH} + 3 \text{R}_3\text{N} \rightarrow \text{PO(OCH}_3\text{)}_3 + 3 \text{R}_3\text{NH}^+ \text{Cl}^- ] In this reaction, phosphorus oxychloride reacts with methanol, facilitated by an amine base, to produce this compound and an amine hydrochloride byproduct .
Industrial Production Methods: An alternative industrial method involves the reaction of methanol with phosphorus oxychloride in the presence of sodium acid carbonate. This method avoids the production of waste hydrochloric acid and improves yield by using sodium acid carbonate as a raw material .
Chemical Reactions Analysis
Types of Reactions: Trimethyl phosphate undergoes various chemical reactions, including:
Methylation: It acts as a mild methylating agent, useful for the dimethylation of anilines and related heterocyclic compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce methanol and phosphoric acid derivatives.
Common Reagents and Conditions:
Methylation: Common reagents include anilines and other heterocyclic compounds.
Hydrolysis: Water is the primary reagent, and the reaction can occur under ambient conditions.
Major Products:
Scientific Research Applications
Trimethyl phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl methylphosphonate (DMMP): Similar in structure and used as a fire retardant.
Triethyl phosphate: Another organophosphorus compound with similar applications but different physical properties.
Uniqueness: Trimethyl phosphate is unique due to its mild methylating properties and its ability to act as a solvent for specific reactions that other similar compounds may not facilitate as effectively .
Properties
IUPAC Name |
trimethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBCYQITXONBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P, Array | |
Record name | TRIMETHYL PHOSPHATE | |
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Record name | TRIMETHYL PHOSPHATE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID1021403 | |
Record name | Trimethyl orthophosphate | |
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Molecular Weight |
140.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |
Record name | TRIMETHYL PHOSPHATE | |
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Record name | Phosphoric acid, trimethyl ester | |
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Boiling Point |
387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |
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Flash Point |
greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |
Record name | TRIMETHYL PHOSPHATE | |
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Density |
1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |
Record name | TRIMETHYL PHOSPHATE | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
512-56-1 | |
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Record name | Trimethyl phosphate | |
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Record name | Phosphoric acid, trimethyl ester | |
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Melting Point |
-51 °F (NTP, 1992), -46 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethyl phosphate?
A1: this compound has the molecular formula C3H9O4P and a molecular weight of 140.08 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques provide insights into the structure and properties of TMP:
- NMR Spectroscopy (1H, 13C, 31P): Provides information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively. This is particularly useful for studying TMP's structure, conformation, and interactions with other molecules. [, , , , , , ]
- Infrared (IR) Spectroscopy: Reveals information about the functional groups present in TMP, particularly the characteristic P=O and P–O–C stretching vibrations. [, , , ]
- Raman Spectroscopy: Complements IR spectroscopy, providing further insights into molecular vibrations and rotations. It's useful for studying TMP's conformational isomerism. [, ]
- Mass Spectrometry: Can be used to determine the molecular weight of TMP and identify fragmentation patterns, which are helpful in understanding its decomposition pathways. [, ]
Q3: How does this compound react with nucleophiles?
A3: TMP can act as a methylating agent due to the presence of three methyl groups attached to the phosphate group. It reacts with various nucleophiles like alcohols, amines, and thiols, transferring a methyl group (CH3) to the nucleophile. This reactivity is explored in several studies, highlighting its potential in organic synthesis and biological systems. [, , , , , ]
Q4: What factors influence the selectivity of this compound in alkylation reactions?
A4: Several factors affect TMP's reactivity and selectivity as an alkylating agent:
- Solvent: The solvent can significantly influence the reaction pathway. For example, in the methylation of pyridines, reactions in D2O showed different rate constants compared to CDCl3, highlighting the role of solvent polarity. []
- Catalyst: The presence of catalysts, such as fluoride ions (F-), can significantly enhance the rate of alkylation reactions using TMP. []
- Substrate: The nucleophilicity and steric hindrance of the substrate also play crucial roles in determining the reaction rate and selectivity. []
Q5: How is this compound used in the synthesis of hydroxyapatite?
A5: TMP serves as a source of phosphate ions in the sol-gel synthesis of nanocrystalline hydroxyapatite. The calcium source is typically recycled eggshells, offering a cost-effective and environmentally friendly approach to producing this biomaterial. []
Q6: What are the applications of this compound in analytical chemistry?
A6: TMP is used to determine the 18O enrichment of water in biological fluids, such as urine and plasma. This technique is particularly valuable for studying metabolic processes and energy expenditure using doubly labeled water. []
Q7: How does this compound interact with metal ions?
A7: TMP can coordinate to metal ions, forming complexes with various geometries and properties. Studies investigating the exchange rates of TMP on metal complexes provide insights into the kinetics and mechanisms of ligand exchange processes. [, , , ]
Q8: Can this compound be used as an electrolyte in batteries?
A8: TMP is investigated as a potential electrolyte solvent in potassium-ion batteries due to its non-flammable nature. Its electrochemical compatibility with graphite electrodes is improved by using concentrated salt electrolytes. [, ]
Q9: How is computational chemistry used to study this compound?
A9: Computational methods provide valuable insights into TMP's properties and reactivity:
- Conformational Analysis: Ab initio calculations help identify and characterize different conformations of TMP, determining their relative energies and barriers for interconversion. These calculations contribute to understanding TMP's behavior in different environments. []
- Reaction Mechanism Studies: Computational tools are used to investigate the mechanisms of reactions involving TMP, such as thiolysis, providing information on transition states, intermediates, and energy profiles. []
- Property Prediction: Quantum chemical methods are employed to predict TMP's thermochemical properties, such as bond dissociation energies, which are crucial for understanding its reactivity and stability. [, ]
Q10: What is known about the stability of this compound?
A10: TMP is relatively stable under normal conditions but can undergo hydrolysis in acidic or basic solutions. Its degradation products include dimethyl phosphate, monomethyl phosphate, and phosphoric acid. [, ]
Q11: What are the potential environmental impacts of this compound?
A11: While TMP is used in various applications, its release into the environment raises concerns:
- Atmospheric Fate: TMP reacts with hydroxyl radicals in the atmosphere, with an estimated tropospheric lifetime of approximately 3 days. This reaction leads to the formation of breakdown products, some of which might have environmental impacts. []
- Aqueous Photolysis: Upon irradiation with UV light in aqueous solutions, TMP undergoes photodegradation, producing dimethyl phosphate, formaldehyde, and formic acid. This process is relevant to understanding TMP's fate in aquatic environments. []
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